molecular formula C12H15ClF3NO B167832 4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride CAS No. 1683-49-4

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

Cat. No. B167832
CAS RN: 1683-49-4
M. Wt: 281.7 g/mol
InChI Key: SBKPKQORDCJPSQ-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride (4-(3-TFP)POHCl) is a synthetic organic compound composed of a piperidine ring with a trifluoromethyl phenyl group attached to the 4-position. It is a colorless crystalline solid that is soluble in water and alcohols. 4-(3-TFP)POHCl is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of various other compounds such as trifluoromethyl phenyl piperidine derivatives, as well as other heterocyclic compounds.

Scientific Research Applications

Anti-Tuberculosis Activity

A study by Sun et al. (2009) identified a piperidinol analog, including 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol, with promising anti-tuberculosis activity. This compound, however, showed side effects in vivo, limiting its further development in this area (Sun et al., 2009).

Antibacterial and Antioxidant Properties

Gasparyan et al. (2011) synthesized a series of compounds similar to 4-(3-(trifluoromethyl)phenyl)piperidin-4-ol, which exhibited moderate antibacterial activity and high antioxidant activity in some derivatives (Gasparyan et al., 2011).

Platelet Aggregation Inhibition

Research by Grisar et al. (1976) explored derivatives of piperidin-4-ol for their potential to inhibit ADP-induced aggregation of blood platelets. However, the therapeutic ratio was unfavorable, suggesting limited clinical use (Grisar et al., 1976).

Cytotoxicity and Anticancer Potential

Dimmock et al. (1998) synthesized a series of compounds including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, which showed significant cytotoxicity towards various cancer cells. These compounds represent a new class of cytotoxic agents with potential anticancer activity (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) reported on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which demonstrated potent anti-acetylcholinesterase activity. These findings suggest potential therapeutic applications in conditions like dementia (Sugimoto et al., 1990).

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;/h1-3,8,16-17H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKPKQORDCJPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168545
Record name 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride
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Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol hydrochloride

CAS RN

1683-49-4
Record name 4-Piperidinol, 4-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
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Record name 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride
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Record name 4-Piperidinol, 4-(3-(trifluoromethyl)phenyl)-, hydrochloride
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Record name 4-(α,α,α-trifluoro-m-tolyl)piperidin-4-ol hydrochloride
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Record name 4-(3-Trifluoromethylphenyl)-4-piperidinol hydrochloride
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